Tetra-O-acetyl Iopromide
Tetra-O-acetyl Iopromide
Brand Name:
Vulcanchem
CAS No.:
1246820-70-1
VCID:
VC0130760
InChI:
InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37)
SMILES:
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Molecular Formula:
C26H32I3N3O12
Molecular Weight:
959.264
Tetra-O-acetyl Iopromide
CAS No.: 1246820-70-1
Reference Standards
VCID: VC0130760
Molecular Formula: C26H32I3N3O12
Molecular Weight: 959.264
CAS No. | 1246820-70-1 |
---|---|
Product Name | Tetra-O-acetyl Iopromide |
Molecular Formula | C26H32I3N3O12 |
Molecular Weight | 959.264 |
IUPAC Name | [2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate |
Standard InChI | InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37) |
Standard InChIKey | VJZHCBDXXCGMJR-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Synonyms | N1,N3-Bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-N1-methyl-1,3-benzenedicarboxamide; _x000B_N,N’-Bis(2,3-Dihydroxypropyl)-2,4,6-triiodo-5-[(methoxyacetyl)amino]-N-methyl-1,3-benzenedicarboxamide Tetraacetate; |
PubChem Compound | 58140430 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume